molecular formula C18H15FN4O3 B2618986 methyl 3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate CAS No. 924833-88-5

methyl 3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate

Cat. No.: B2618986
CAS No.: 924833-88-5
M. Wt: 354.341
InChI Key: DTYKALQRHWRRLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been widely studied for their potential applications in various fields such as medicine, agriculture, and materials science. This particular compound features a triazole ring substituted with a fluorophenyl group and a benzoate ester, making it a unique and interesting molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The resulting triazole intermediate is then subjected to further functionalization to introduce the fluorophenyl and benzoate ester groups.

    Cycloaddition Reaction: The azide and alkyne precursors are reacted under copper(I)-catalyzed conditions (CuAAC) to form the triazole ring.

    Functionalization: The triazole intermediate is then reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to introduce the fluorophenyl group.

    Esterification: Finally, the benzoate ester is introduced through an esterification reaction using methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out to replace the fluorine atom with other substituents, potentially altering the compound’s properties and reactivity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes depending on the specific reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different substituents replacing the fluorine atom.

Scientific Research Applications

Methyl 3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate has been explored for various scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivities and properties.

    Biology: Triazole derivatives, including this compound, have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer agents. Their ability to interact with biological targets makes them valuable for drug discovery and development.

    Medicine: The compound’s potential therapeutic applications include its use as an antifungal, antibacterial, and antiviral agent. Its ability to inhibit specific enzymes and pathways is of particular interest in medicinal chemistry.

    Industry: In the industrial sector, the compound can be used as a precursor for the synthesis of advanced materials, such as polymers and coatings, with enhanced properties.

Mechanism of Action

The mechanism of action of methyl 3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and fluorophenyl group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate: Another fluorophenyl-substituted compound with a different heterocyclic core.

    Methyl 3-(5-(2-fluorophenyl)-1H-pyrazol-3-yl)benzoate: A pyrazole derivative with similar structural features.

Uniqueness

Methyl 3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate stands out due to its unique triazole core, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its potential for interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

methyl 3-[[1-(2-fluorophenyl)-5-methyltriazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O3/c1-11-16(21-22-23(11)15-9-4-3-8-14(15)19)17(24)20-13-7-5-6-12(10-13)18(25)26-2/h3-10H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYKALQRHWRRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2F)C(=O)NC3=CC=CC(=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.